molecular formula C8H5FINO2 B3379218 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 153122-66-8

7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B3379218
CAS No.: 153122-66-8
M. Wt: 293.03 g/mol
InChI Key: NOROHZUUWZNZGX-UHFFFAOYSA-N
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Description

7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines It is characterized by the presence of fluorine and iodine atoms at the 7th and 6th positions, respectively, on the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the fluorination and iodination of a benzoxazine precursor. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 7th position. The iodination can be achieved using iodine or iodine monochloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process would typically include the formation of the benzoxazine ring, followed by selective halogenation to introduce the fluorine and iodine atoms. The reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets. The exact pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the iodine atom, which may affect its reactivity and applications.

    6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the fluorine atom, which may influence its chemical properties and biological activity.

    7-chloro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.

Uniqueness

The unique combination of fluorine and iodine atoms in 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one imparts distinct chemical and biological properties. The presence of these halogens can enhance the compound’s stability, reactivity, and binding affinity in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

7-fluoro-6-iodo-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FINO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOROHZUUWZNZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153122-66-8
Record name 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Fluoro-2H-1,4-benzoxazin-3(4H)-one (15.8 g) was mixed with iodine monochloride (15.6 g) in acetic acid (150 ml) and heated to reflux for 36 h. The cooled mixture was treated with saturated aqueous sodium bisulfite until the color was dissipated. The solid was filtered and washed well with water. The solid was air dried and dried further by dissolution in dimethylformamide (100 ml) and evaporated to dryness under reduced pressure to give the desired product (26.3 g) contaminated with some starting material. (The reaction can be taken to completion by addition of more iodine monochloride and refluxing for 24 h longer.) The crude product was used in Step B.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 3
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one

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